1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1H-indol-2-one belongs to a class of organic compounds known as isatin derivatives or indolone derivatives. Isatin itself (1H-indole-2,3-dione) is a heterocyclic compound with a wide range of biological activities. It has been identified as an endogenous compound in mammals []. Derivatization of isatin at the C-3 carbonyl group and N-1 position leads to a diverse library of compounds with various biological and pharmacological properties [, , , , ]. These derivatives often exhibit enhanced properties compared to the parent isatin molecule.
The synthesis of HT-2157 can be achieved through several methods, with one prominent route involving the reaction of 1-phenylisatin with 3-aminobenzotrifluoride. This multi-step synthesis typically includes:
The molecular structure of HT-2157 features several notable characteristics:
The structural representation can be visualized using computational chemistry software that models molecular geometries based on quantum mechanical principles.
HT-2157 participates in various chemical reactions primarily related to its function as a receptor antagonist:
HT-2157 functions primarily through antagonism at the GAL-3 receptor:
Studies have shown that this mechanism can lead to significant behavioral changes in animal models, indicating potential efficacy in treating anxiety and depression .
HT-2157 exhibits several physical and chemical properties relevant to its functionality:
These properties are critical for developing effective drug formulations that ensure consistent therapeutic outcomes.
HT-2157 has been explored for various scientific applications:
HT-2157 (also known as SNAP 37889) is a selective, high-affinity competitive antagonist of the galanin-3 receptor (Gal3), demonstrating exceptional specificity for this receptor subtype. Binding studies using membranes from transiently transfected LMTK- cells expressing human Gal3 revealed a dissociation constant (Ki) of 17.44 ± 0.01 nM, confirming nanomolar affinity [1] [2]. Critically, HT-2157 exhibits >500-fold selectivity for Gal3 over Gal1 and Gal2 receptors, with Ki values exceeding 10,000 nM for both subtypes [1]. This selectivity profile positions HT-2157 as a critical pharmacological tool for dissecting Gal3-specific functions within the central nervous system.
The binding interaction occurs at the orthosteric site of Gal3, where HT-2157 competes directly with endogenous galanin. Structural analyses indicate that the compound’s 1-phenyl-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one core facilitates precise interactions with transmembrane helices of Gal3, enabling competitive displacement of galanin without activating downstream G proteins [2] [5]. This binding dynamic underpins its functional antagonism while minimizing off-target effects on related neuropeptide receptors.
Table 1: Binding Affinity Profile of HT-2157 at Galanin Receptor Subtypes
Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. Gal3) |
---|---|---|
Gal3 (Galanin-3) | 17.44 ± 0.01 | 1.0 |
Gal1 (Galanin-1) | >10,000 | >570 |
Gal2 (Galanin-2) | >10,000 | >570 |
HT-2157 functions as a competitive antagonist by reversibly binding to Gal3 and preventing galanin-induced conformational changes required for G protein coupling. In functional assays using adenylyl cyclase inhibition as a readout, galanin suppresses cAMP production by 60–80% in Gal3-expressing cells. HT-2157 (0.1–10 μM) produces concentration-dependent rightward shifts in the concentration-effect curve of galanin, with no suppression of maximal response, confirming classical competitive antagonism [1] [2]. This mechanism effectively blocks galanin-mediated inhibition of adenylyl cyclase, thereby preserving intracellular cAMP levels and downstream signaling.
The downstream consequences of Gal3 blockade are multifaceted:
A pivotal neurochemical effect of HT-2157 is its ability to enhance serotonin (5-HT) release in limbic and cortical regions. In vivo microdialysis studies in rodents demonstrate that systemic administration of HT-2157 (30 mg/kg, i.p.) elevates extracellular 5-HT levels by 40–60% in the hypothalamus and hippocampus within 60 minutes [2] [5]. This occurs via disinhibition of serotonergic neurons: Gal3 activation by galanin typically hyperpolarizes serotonin-producing neurons in the raphe nuclei, and HT-2157 antagonism reverses this suppression.
Consequently, HT-2157 promotes synaptic plasticity through multiple mechanisms:
Table 2: Neurochemical and Behavioral Effects of HT-2157 in Preclinical Models
Parameter | Effect of HT-2157 | Brain Region/Model | Reference |
---|---|---|---|
Extracellular Serotonin | ↑ 40–60% | Hypothalamus, Hippocampus | [2] |
CREB Phosphorylation | ↑ 2.5-fold | Prefrontal Cortex | [1] |
Anxiety-Like Behavior | ↓ 30–50% (EPM, Light-Dark Test) | iP Rats | [2] |
Ethanol Self-Administration | ↓ 50–70% (Operant Responding) | Alcohol-Preferring Rats | [2] |
Critically, these effects occur without altering baseline locomotion or inducing sedation, supporting a neuromodulatory role specific to emotional and cognitive circuits [2] [3]. The augmentation of monoaminergic and neuropeptide signaling positions Gal3 antagonism as a compelling strategy for neuropsychiatric conditions involving synaptic hypofunction.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7